molecular formula C15H13ClN2O3S3 B2475261 5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 863511-40-4

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2475261
CAS RN: 863511-40-4
M. Wt: 400.91
InChI Key: RFUAWSDOFWEZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed a triplet at δ 1.18 due to methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, pain sensation, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability could be influenced by these solubility properties.

Result of Action

Given the diverse biological activities of thiazole derivatives , the compound could potentially have a range of effects at the molecular and cellular level. These could potentially include antioxidant effects, pain relief, reduction of inflammation, inhibition of microbial growth, inhibition of viral replication, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects .

properties

IUPAC Name

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S3/c1-21-12-4-2-10(3-5-12)15-18-11(9-22-15)8-17-24(19,20)14-7-6-13(16)23-14/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUAWSDOFWEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.